![molecular formula C12H8F6 B14339279 [3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene CAS No. 109270-36-2](/img/structure/B14339279.png)
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene is a chemical compound known for its unique structure and properties It consists of a cyclobutyl ring substituted with difluoro and tetrafluoroethylidene groups, attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions to form the cyclobutyl ring, followed by the introduction of difluoro and tetrafluoroethylidene groups. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of [3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
[3,3-Difluoro-2-(1,2,2,2-tetrafluoroethylidene)cyclobutyl]benzene: A closely related compound with similar structural features.
Other fluorinated cyclobutylbenzenes: Compounds with varying degrees of fluorination and different substituents on the cyclobutyl ring.
Uniqueness
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene is unique due to its specific arrangement of fluorine atoms and the tetrafluoroethylidene group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
109270-36-2 |
|---|---|
分子式 |
C12H8F6 |
分子量 |
266.18 g/mol |
IUPAC名 |
[3,3-difluoro-2-(1,2,2,2-tetrafluoroethylidene)cyclobutyl]benzene |
InChI |
InChI=1S/C12H8F6/c13-10(12(16,17)18)9-8(6-11(9,14)15)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChIキー |
QGKAEJCXXMVZQA-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=C(C(F)(F)F)F)C1(F)F)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


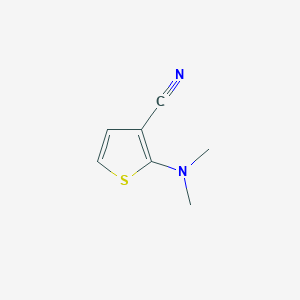
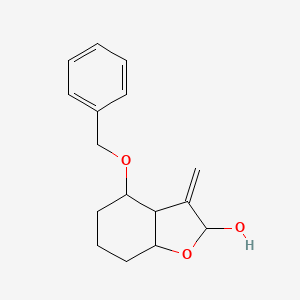

![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
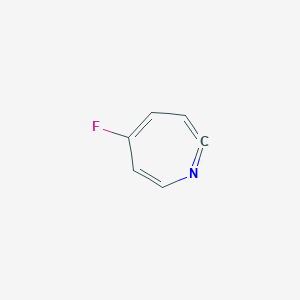

![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
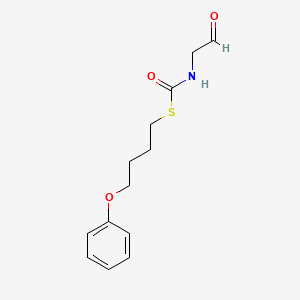
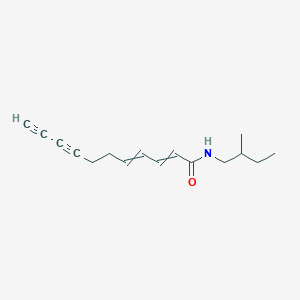
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
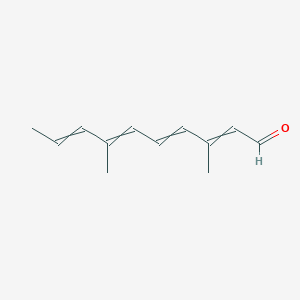
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
